molecular formula C19H26N4O2S B12587645 Acetamide,N,N-dimethyl-2-[[1-[2-(4-methyl-piperidin-1-YL)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]-

Acetamide,N,N-dimethyl-2-[[1-[2-(4-methyl-piperidin-1-YL)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]-

Cat. No.: B12587645
M. Wt: 374.5 g/mol
InChI Key: MOWTYEDZOKYBKL-UHFFFAOYSA-N
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Description

The compound Acetamide,N,N-dimethyl-2-[[1-[2-(4-methyl-piperidin-1-YL)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]- is a structurally complex acetamide derivative featuring:

  • A benzimidazole core with a thioether linkage at the 2-position.
  • An N,N-dimethylacetamide group.
  • A 4-methylpiperidine moiety attached via a ketone-containing ethyl chain.

This hybrid structure combines pharmacophoric elements known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The 4-methylpiperidine group may enhance lipophilicity and influence receptor binding compared to simpler analogs .

Properties

Molecular Formula

C19H26N4O2S

Molecular Weight

374.5 g/mol

IUPAC Name

N,N-dimethyl-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C19H26N4O2S/c1-14-8-10-22(11-9-14)17(24)12-23-16-7-5-4-6-15(16)20-19(23)26-13-18(25)21(2)3/h4-7,14H,8-13H2,1-3H3

InChI Key

MOWTYEDZOKYBKL-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2SCC(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,N,N-dimethyl-2-[[1-[2-(4-methyl-piperidin-1-YL)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]- typically involves multiple stepsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetamide,N,N-dimethyl-2-[[1-[2-(4-methyl-piperidin-1-YL)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of Acetamide,N,N-dimethyl-2-[[1-[2-(4-methyl-piperidin-1-YL)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]- involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Benzimidazole-Thioacetamide Derivatives

Key structural differences among analogs include:

  • Substituents on the acetamide nitrogen : The target compound’s N,N-dimethyl group contrasts with aryl (e.g., nitrophenyl, methoxyphenyl) or heterocyclic substituents in analogs (Table 1).
  • Piperidine vs. Piperazine or Aromatic Groups : The 4-methylpiperidine moiety distinguishes it from piperazine-containing derivatives (e.g., ) or purely aromatic systems (e.g., ).
  • Linker Modifications : The ethylketone linker in the target compound differs from hydrazine () or triazole () linkers in other derivatives.
Physicochemical Properties
Compound (Reference) Substituent (Acetamide N-) Melting Point (°C) Molecular Weight Key Functional Groups
Target Compound N,N-dimethyl Not reported ~450 (estimated) Benzimidazole, thioether, piperidine
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(p-tolyl)acetamide p-Tolyl Not reported 297.38 Benzimidazole, thioether
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide 4-Fluorophenyl Not reported 301.34 Benzimidazole, thioether
9j 4-Nitrophenyl 180–182 449.48 Benzimidazole, thioether, quinoline
6p 4-Nitrophenyl (triazole) Not reported 409.40 Benzimidazole, triazole

Key Observations :

  • The target’s piperidine group likely increases molecular weight and lipophilicity compared to simpler aryl-substituted analogs.
  • Melting points are influenced by crystallinity: derivatives with rigid aromatic substituents (e.g., 9j) exhibit higher melting points than aliphatic analogs .
Antimicrobial and Anticancer Activity
  • Quorum Sensing Inhibition : Analogs like 6p (68.23% inhibition at 250 mM) highlight the importance of electron-withdrawing groups (e.g., nitro) for activity . The target’s 4-methylpiperidine may modulate similar pathways via hydrophobic interactions.
  • Anticancer Potential: Compounds with benzimidazole-thioacetamide scaffolds (e.g., W1 in ) show activity against cancer cell lines. The piperidine group in the target compound could enhance blood-brain barrier penetration for CNS-targeted therapies .
Enzyme Inhibition
  • α-Amylase/α-Glucosidase Inhibition : Thiosemicarbazone derivatives () demonstrate potent inhibition (e.g., 6l , IC50 = 1.2 µM). The target’s acetamide and piperidine groups may optimize binding to enzyme active sites .

Biological Activity

Acetamide, N,N-dimethyl-2-[[1-[2-(4-methyl-piperidin-1-YL)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]- is a synthetic compound with potential therapeutic applications. This article explores its biological activities, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H26N4O2S. It features a complex structure that includes a benzimidazole moiety and a piperidine ring, which are known to influence its biological activity.

Research indicates that compounds with similar structures often interact with specific biological targets, including enzymes and receptors. For instance, the benzimidazole and piperidine components may facilitate binding to acetylcholinesterase (AChE) or other neuroreceptors, potentially influencing cognitive functions and neuroprotection.

Anticholinergic Activity

A study on related acetamide derivatives demonstrated significant inhibitory effects on AChE, an enzyme crucial for neurotransmitter regulation. One derivative showed an IC50 value of 0.08 ± 0.01 μM against AChE, indicating strong potential for cognitive enhancement in Alzheimer's disease models .

Antitumor Activity

The compound's structural analogs have been investigated for their cytotoxicity against cancer cell lines. For example, thiazole-integrated compounds exhibited IC50 values below those of standard chemotherapeutics like doxorubicin, suggesting that modifications to the acetamide structure could enhance antitumor efficacy .

Antimicrobial Properties

Research has highlighted the antibacterial potential of thiazole-derived compounds, which share structural similarities with the target compound. Some derivatives demonstrated activity comparable to established antibiotics against various bacterial strains .

Study 1: Anti-Alzheimer Potential

In a recent study focused on benzothiazol-acetamide derivatives, one compound was identified as a potent AChE inhibitor. The study utilized molecular docking to confirm binding interactions at the enzyme's active site, supporting the hypothesis that structural features significantly impact biological activity .

Study 2: Cytotoxicity Evaluation

Another investigation assessed the cytotoxic effects of various acetamide derivatives on human fibroblast HT1080 cells. Most compounds exhibited favorable safety profiles alongside their anticancer activities, underscoring their therapeutic potential .

Data Summary

Activity Type IC50 Value Reference
AChE Inhibition0.08 ± 0.01 μM
Antitumor Activity< Doxorubicin IC50
Antimicrobial ActivityComparable to Norfloxacin

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